molecular formula C8H19NO B13184463 4-(Aminomethyl)-3-methylhexan-3-ol

4-(Aminomethyl)-3-methylhexan-3-ol

Cat. No.: B13184463
M. Wt: 145.24 g/mol
InChI Key: HKFSQFWADDIZKE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methylhexan-3-ol is an organic compound with a unique structure that includes both an amine and an alcohol functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methylhexan-3-ol with formaldehyde and ammonia, which introduces the aminomethyl group to the molecule. This reaction typically requires acidic or basic conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methylhexan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, strong acids or bases

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4-(Aminomethyl)-3-methylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the preparation of polymers and other advanced materials.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methylhexan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-Aminopyridine

Comparison

4-(Aminomethyl)-3-methylhexan-3-ol is unique due to its combination of an aminomethyl group and a tertiary alcohol. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-(aminomethyl)-3-methylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(6-9)8(3,10)5-2/h7,10H,4-6,9H2,1-3H3

InChI Key

HKFSQFWADDIZKE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C)(CC)O

Origin of Product

United States

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